
2-Chloro-4-nitrobenzoyl chloride
Overview
Description
2-Chloro-4-nitrobenzoyl chloride (CAS 7073-36-1) is an aromatic acyl chloride with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.010 g/mol . Its structure consists of a benzoyl chloride backbone substituted with a chlorine atom at the ortho (2-) position and a nitro group at the para (4-) position . This compound is widely utilized as a reactive intermediate in organic synthesis, particularly for introducing the 2-chloro-4-nitrobenzoyl moiety into target molecules . Key thermodynamic properties include a boiling point (Tboil) of 676.77 K (~403.6°C) and a gas-phase heat capacity (Cp,gas) ranging from 267.35 to 302.69 J/mol·K between 676.77 K and 940.91 K .
Preparation Methods
Chlorination of 4-Nitroalkylbenzenes Followed by Conversion to Acid Chloride
A notable industrially applicable method involves the ring chlorination of 4-nitroalkylbenzenes using elemental chlorine in the presence of Friedel-Crafts catalysts (e.g., FeCl3) and sulfur-containing aromatic co-catalysts to enhance selectivity for the 2-chloro isomer. This method achieves high selectivity for the 2-chloro-4-nitro derivative, minimizing formation of poly-chlorinated by-products.
Parameter | Conditions/Results |
---|---|
Catalyst | Anhydrous FeCl3 (approx. 0.6% by weight) |
Co-catalyst | Diaryl sulfides (e.g., 4,4′-dibromodiphenyl sulfide) |
Temperature | 90 °C |
Chlorine introduction | Gradual, over 4 to 7.5 hours |
Selectivity for 2-chloro-4-nitrotoluene | Up to 97.8% at moderate chlorine conversion |
Yield | Approx. 94% calculated yield |
The reaction proceeds with high stepwise selectivity, meaning that the desired monochlorinated product predominates even at higher degrees of chlorination. The presence of sulfur-containing co-catalysts significantly improves selectivity compared to using FeCl3 alone.
Conversion of 2-Chloro-4-Nitrobenzoic Acid to 2-Chloro-4-Nitrobenzoyl Chloride
Once the 2-chloro-4-nitrobenzoic acid is obtained, it is converted to the acid chloride typically by reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is performed under anhydrous conditions to prevent hydrolysis.
- The acid is suspended or dissolved in an inert solvent (e.g., dichloromethane).
- Thionyl chloride is added dropwise with stirring.
- The mixture is refluxed until gas evolution ceases.
- Excess thionyl chloride and solvent are removed under reduced pressure.
- The acid chloride is obtained as a yellow crystalline solid with a melting point around 115 °C and boiling point approximately 165 °C at 20 mmHg.
Alternative Synthetic Routes Involving Sulfonyl Intermediates
Some patented processes describe the preparation of nitrobenzoyl chlorides via sulfonamide intermediates, where m-nitrobenzoyl chlorides are reacted with amino sulfones under base catalysis to yield sulfonamides, which can be further converted to acid chlorides. These methods emphasize reducing byproduct formation and improving yield and purity.
Method | Starting Material | Key Reagents/Catalysts | Temperature | Yield (%) | Selectivity (%) | Notes |
---|---|---|---|---|---|---|
Ring chlorination of 4-nitroalkylbenzenes | 4-Nitrotoluene | Cl2, FeCl3, diaryl sulfide co-catalyst | 90 °C | ~94 | Up to 97.8 | High selectivity, industrially viable |
Acid chloride formation from acid | 2-Chloro-4-nitrobenzoic acid | Thionyl chloride or PCl5 | Reflux | High | N/A | Standard acid chloride synthesis |
Sulfonamide intermediate route | m-Nitrobenzoyl chlorides + amino sulfones | Base (1.5-3 eq) | Ambient to reflux | High | N/A | Reduces byproducts, complex process |
- The ring chlorination process benefits significantly from the use of sulfur-containing aromatic co-catalysts, which enhance the selectivity for the 2-chloro isomer and suppress over-chlorination.
- Control of temperature and chlorine feed rate is critical to maintaining high selectivity and minimizing side reactions.
- The conversion of the corresponding acid to acid chloride is a well-established reaction, but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
- Patented processes involving sulfonamide intermediates offer alternative routes that can be optimized for specific applications requiring high purity sulfonamides or related derivatives.
- The physical properties of the final this compound include a melting point near 115 °C and a boiling point of 165 °C at reduced pressure (20 mmHg), consistent with literature and commercial specifications.
The preparation of this compound is most effectively achieved via selective ring chlorination of 4-nitroalkylbenzenes using chlorine in the presence of Friedel-Crafts catalysts and sulfur-containing co-catalysts, followed by conversion of the resulting acid to the acid chloride. This method offers high yield and selectivity suitable for industrial scale. Alternative routes via sulfonamide intermediates provide additional synthetic flexibility but are more complex. The choice of method depends on the required scale, purity, and downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-4-nitrobenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Hydrogen Gas (H2): Used in reduction reactions.
Metal Hydrides (e.g., Lithium Aluminum Hydride): Used for reduction of the nitro group.
Water (H2O): For hydrolysis reactions.
Major Products
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
2-Chloro-4-nitroaniline: Formed through reduction of the nitro group.
2-Chloro-4-nitrobenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-4-nitrobenzoyl chloride is frequently used in the synthesis of various pharmaceutical compounds. For example, it has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, which is derived from a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . This compound shows potential as a therapeutic agent due to its inhibitory activity against specific enzymes.
Case Study: Inhibition of Enteropeptidase
A study evaluated the synthesis of derivatives from this compound aimed at inhibiting enteropeptidase, an enzyme involved in protein digestion. The synthesized compounds exhibited promising activity with significant effects observed in vivo on fecal protein output in diet-induced obese mice . This highlights the compound's potential for developing treatments for metabolic disorders.
Agrochemical Applications
Pesticide Development
The compound has been utilized in the formulation of pesticides, particularly those targeting specific pests through selective toxicity mechanisms. For instance, research involving the degradation of 2-chloro-4-nitrophenol by bacterial strains demonstrated its potential as a bioremediation agent for pesticide-contaminated environments . The findings suggest that derivatives of this compound can be designed to enhance biodegradability and reduce environmental impact.
Material Science
Polymer Chemistry
In polymer chemistry, this compound serves as a key intermediate for synthesizing various polymeric materials. Its reactivity allows for the introduction of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength.
Analytical Chemistry
Derivatization Reagent
The compound is also employed as a derivatization reagent in analytical chemistry. It is used to modify analytes to improve their detection and quantification in chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS). For example, studies have shown its effectiveness in preparing samples for the analysis of steroids and other biologically relevant molecules .
Data Summary
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and nitro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophilic substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-chloro-4-nitrobenzoyl chloride with four related compounds, emphasizing structural, thermodynamic, and functional differences:
Key Observations :
Reactivity Differences :
- This compound exhibits higher reactivity than 4-nitrobenzoyl chloride due to the electron-withdrawing chlorine atom at the ortho position, which enhances electrophilicity at the carbonyl carbon .
- The nitrile group in 2-chloro-4-nitrobenzonitrile reduces electrophilicity compared to acyl chlorides, making it less reactive in nucleophilic substitutions but useful in cycloaddition reactions .
Thermodynamic Properties :
- The boiling point of this compound (403.6°C ) is significantly higher than that of 4-nitrobenzoyl chloride (~250°C, estimated) due to stronger dipole interactions from the additional chlorine substituent .
- 2-Chloro-4-nitrobenzoic acid has a higher melting point (~180°C) than the acyl chloride due to hydrogen bonding between carboxylic acid groups .
Steric and Electronic Effects :
- The ortho-chloro substituent in this compound introduces steric hindrance, which can slow down reactions at the carbonyl center compared to unsubstituted analogs .
- The para-nitro group in all compounds strongly withdraws electrons, stabilizing negative charges in intermediates during nucleophilic acyl substitutions .
Applications :
- 4-Nitrobenzyl chloroformate is primarily used as a protecting agent for amines, unlike this compound, which is more suited for acylation reactions .
- 2-Chloro-4-nitrobenzoic acid finds niche applications in metal coordination complexes due to its ability to act as a bidentate ligand .
Research Findings and Industrial Relevance
- Synthetic Utility : this compound is preferred over 4-nitrobenzoyl chloride in reactions requiring regioselective acylation, as the chlorine atom directs electrophilic attack to specific positions .
- Safety Considerations : Acyl chlorides like this compound require stringent moisture-free handling, often packaged in inert materials (e.g., aluminum foil-lined bags) to prevent hydrolysis .
- Environmental Impact: Nitro-substituted compounds generally exhibit higher persistence in the environment compared to non-nitro analogs, necessitating careful disposal protocols .
Biological Activity
2-Chloro-4-nitrobenzoyl chloride (C7H3Cl2NO3) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the presence of both chlorine and nitro functional groups, which significantly influence its reactivity and biological activity. The compound appears as a colorless to light yellow crystalline solid. The molecular structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. This property is particularly relevant in cancer research, where such compounds can inhibit cell proliferation and induce apoptosis.
Inhibitory Activity
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific enzymes. For instance, a series of compounds derived from this chlorinated benzoyl chloride were evaluated for their inhibitory effects on human enteropeptidase, with varying IC50 values indicating their potency (see Table 1).
Compound | IC50 (initial) (nM) | IC50 (apparent) (nM) | Stability at pH 1.2/6.8 (% decomposed) |
---|---|---|---|
4a | 94 | 5.9 | 2.5/5.0 |
4b | 13 | 0.82 | 3.9/8.6 |
4c | 65 | 3.2 | NT |
Table 1: Inhibitory activities of compounds derived from this compound against human enteropeptidase .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit potential antimicrobial activities. For example, compounds synthesized from this chlorinated benzoyl chloride were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.
Anticancer Applications
In the context of anticancer research, compounds derived from this compound have been investigated for their effects on cancer cell lines. One study reported that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as therapeutic agents .
Environmental Impact and Biodegradation
The environmental degradation of related compounds such as 2-chloro-4-nitrophenol has been studied extensively. Certain bacteria, such as Burkholderia sp., have shown the ability to degrade these nitrophenol derivatives via specific metabolic pathways, suggesting potential for bioremediation strategies in contaminated sites .
Properties
IUPAC Name |
2-chloro-4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHNITVDTYAHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064559 | |
Record name | Benzoyl chloride, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-36-1 | |
Record name | 2-Chloro-4-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7073-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2-chloro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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